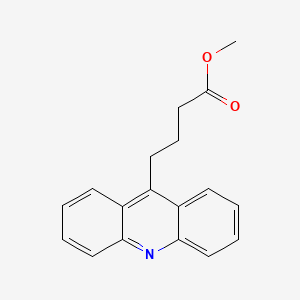
Methyl 4-(acridin-9-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(acridin-9-yl)butanoate is a chemical compound that belongs to the acridine family Acridine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(acridin-9-yl)butanoate typically involves the reaction of acridine derivatives with butanoic acid or its derivatives. One common method is the esterification of 4-(acridin-9-yl)butanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(acridin-9-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The acridine moiety can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-(acridin-9-yl)butanoic acid.
Reduction: Formation of 4-(acridin-9-yl)butanol.
Substitution: Formation of various substituted acridine derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex acridine derivatives.
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Explored for its potential as an anticancer agent due to its ability to intercalate into DNA and disrupt cellular processes.
Industry: Utilized in the development of dyes, pigments, and other materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of Methyl 4-(acridin-9-yl)butanoate primarily involves its interaction with DNA. The acridine moiety can intercalate between the base pairs of DNA, leading to the disruption of DNA replication and transcription processes. This intercalation can result in cytotoxic effects, making the compound a potential candidate for anticancer therapy. Additionally, the compound may interact with specific enzymes and proteins, further influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Acridine: The parent compound with a simpler structure.
Acriflavine: A derivative with additional amino groups, known for its antibacterial properties.
Proflavine: Another amino-substituted acridine derivative with antiseptic properties.
Uniqueness
Methyl 4-(acridin-9-yl)butanoate is unique due to its ester functional group, which can influence its solubility, reactivity, and biological activity. The presence of the butanoate ester allows for potential modifications and derivatizations, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H17NO2 |
|---|---|
Molecular Weight |
279.3 g/mol |
IUPAC Name |
methyl 4-acridin-9-ylbutanoate |
InChI |
InChI=1S/C18H17NO2/c1-21-18(20)12-6-9-13-14-7-2-4-10-16(14)19-17-11-5-3-8-15(13)17/h2-5,7-8,10-11H,6,9,12H2,1H3 |
InChI Key |
LUXCFYTWVSSZOB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















